

A Technical Guide to the Biosynthesis of 3- and 4-Series Leukotrienes

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Compound of Interest

Compound Name: *Leukotriene B3*

Cat. No.: *B162635*

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Audience: Researchers, scientists, and drug development professionals.

Preamble: This technical guide details the biosynthetic pathways of dihydroxy leukotrienes. It is critical to note a key distinction in their precursors: Leukotriene B4 (LTB4) is synthesized from the omega-6 fatty acid, arachidonic acid (AA). In contrast, **Leukotriene B3** (LTB3) is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA). While the enzymatic steps are analogous, the substrates and the resulting products are distinct. This guide will first elucidate the well-characterized pathway originating from arachidonic acid to LTB4, followed by the corresponding pathway from eicosapentaenoic acid to LTB3.

Part 1: The Leukotriene B4 (LTB4) Biosynthetic Pathway from Arachidonic Acid

The synthesis of LTB4 is a multi-step enzymatic process initiated in response to inflammatory or immunological stimuli.^[1] It primarily occurs in myeloid cells such as neutrophils, monocytes, macrophages, and mast cells.^{[1][2]} The pathway involves the liberation of arachidonic acid from membrane phospholipids and its subsequent conversion through the 5-lipoxygenase (5-LOX) pathway.

Step 1: Liberation of Arachidonic Acid

Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2 α) is activated and translocates to the nuclear and perinuclear membranes.^{[3][4]} There, it hydrolyzes membrane phospholipids, releasing free arachidonic acid into the cytosol.^{[3][5]}

Step 2: Formation of 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE)

The free arachidonic acid is presented to the enzyme 5-lipoxygenase (5-LOX) by the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein.[4][5][6] 5-LOX, a non-heme iron-containing enzyme, then catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid at the C-5 position.[2][7] This initial reaction involves the abstraction of a hydrogen atom from C-7, followed by the addition of oxygen to form the unstable intermediate, 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HPETE). [3][4][8]

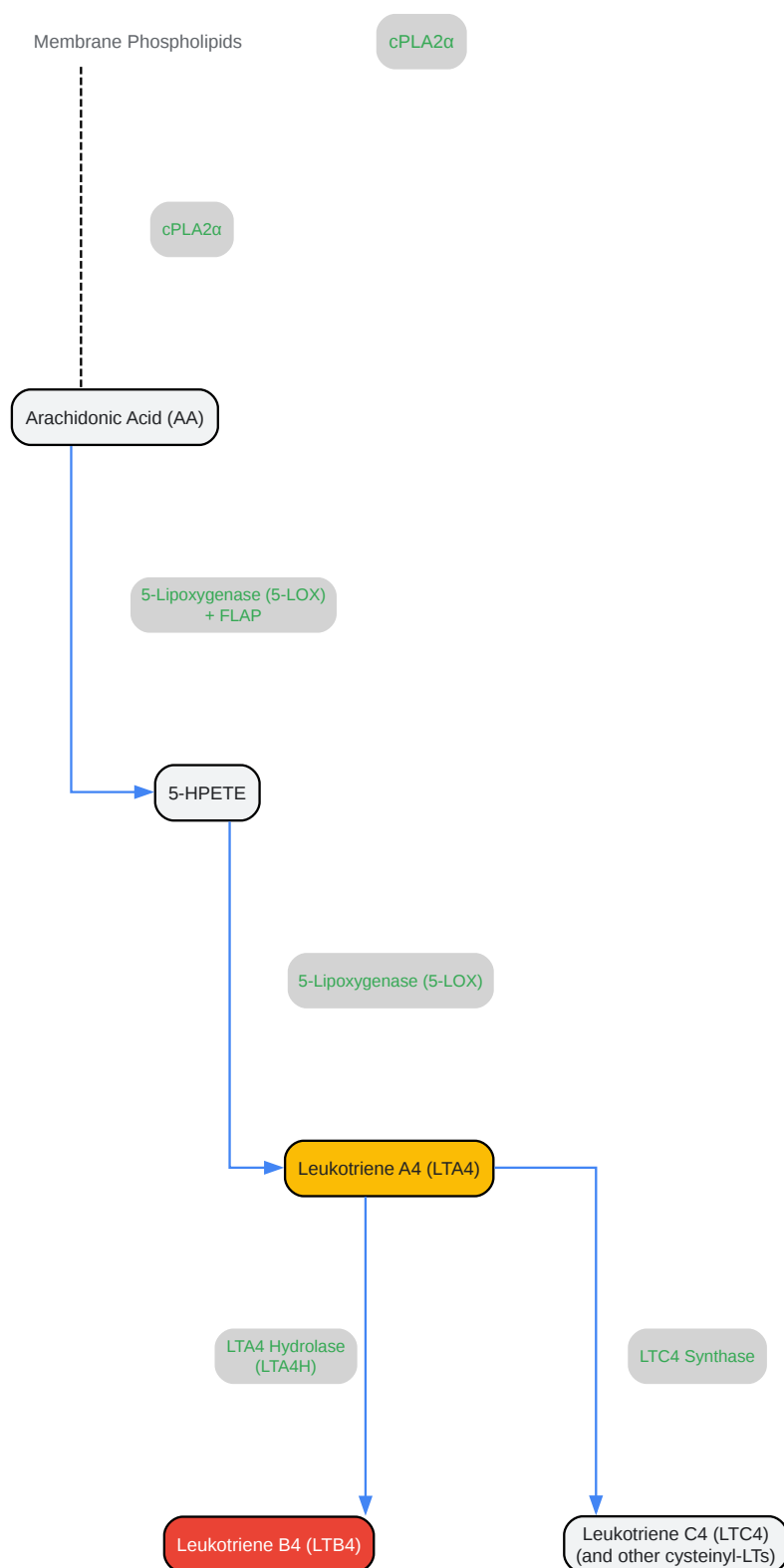
Step 3: Dehydration to Leukotriene A4 (LTA4)

The same 5-LOX enzyme subsequently catalyzes the dehydration of 5-HPETE.[3][4] This second step involves the removal of a hydrogen atom from C-10, leading to the formation of an unstable epoxide, Leukotriene A4 (LTA4).[3][4] LTA4 is a pivotal intermediate, standing at a branch point in the leukotriene biosynthetic pathway.[5]

Step 4: Hydrolysis to Leukotriene B4 (LTB4)

The final step in LTB4 synthesis is the enzymatic hydrolysis of LTA4. This reaction is catalyzed by the cytosolic enzyme Leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme. [4][9][10][11] LTA4H stereoselectively adds a water molecule to the epoxide of LTA4, yielding the dihydroxy fatty acid, Leukotriene B4 (5S,12R-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid).[10][11][12] LTB4 is a potent pro-inflammatory mediator and a powerful chemoattractant for neutrophils.[1][13]

Visualization of the LTB4 Pathway



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Caption: Biosynthetic pathway of LTB4 from Arachidonic Acid.

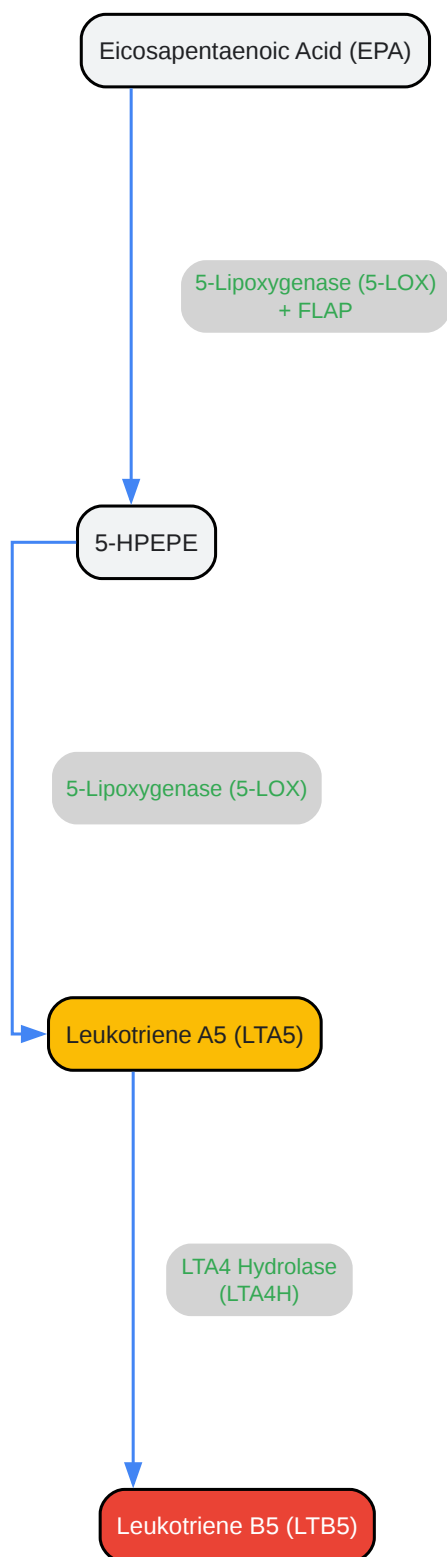
Part 2: The Leukotriene B3 (LTB3) Biosynthetic Pathway from Eicosapentaenoic Acid

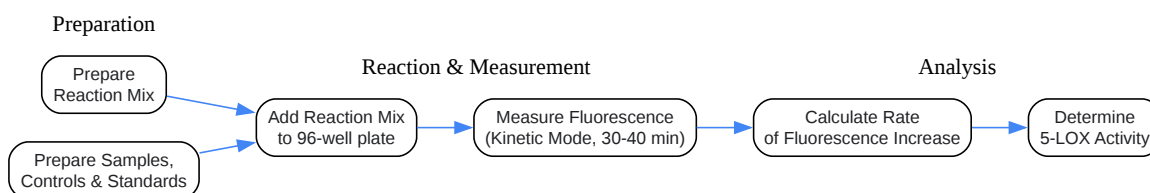
The synthesis of LTB3 follows an identical enzymatic cascade to that of LTB4, but it utilizes the omega-3 fatty acid eicosapentaenoic acid (EPA) as the initial substrate. EPA is structurally similar to arachidonic acid but contains an additional double bond. The enzymes of the 5-LOX pathway can act on EPA, although often with different efficiencies compared to AA.[\[14\]](#)

- Liberation of Eicosapentaenoic Acid: Similar to AA, EPA is released from membrane phospholipids by the action of phospholipases like cPLA2 α .
- Formation of 5-Hydroperoxyeicosapentaenoic Acid (5-HPEPE): 5-LOX oxygenates EPA to form 5-HPEPE.
- Dehydration to Leukotriene A5 (LTA5): 5-LOX then converts 5-HPEPE into the epoxide intermediate LTA5. Note the nomenclature change from "A4" to "A5" reflects the five double bonds in the parent fatty acid.
- Hydrolysis to Leukotriene B5 (LTB5): LTA4 hydrolase catalyzes the hydrolysis of LTA5 to form LTB5.[\[15\]](#) LTB5 is considered to be significantly less potent as a chemoattractant and inflammatory agent compared to LTB4.[\[14\]](#)[\[15\]](#)

Visualization of the LTB5 Pathway

Note: The user requested the LTB3 pathway. However, the 5-series leukotrienes, derived from EPA, are designated LTA5, LTB5, LTC5, etc. LTB3 is a less common designation and is not the primary product of this pathway. This guide details the scientifically established LTB5 pathway from EPA.





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